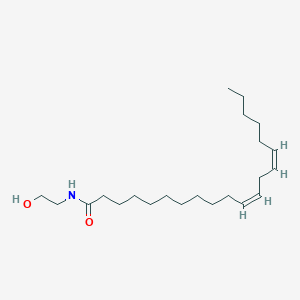

N-cis-11,14-eicosadienoyl ethanolamine

Description

Contextualization within the N-Acylethanolamine Lipid Class

N-cis-11,14-eicosadienoyl ethanolamine (B43304) is structurally defined as a fatty amide resulting from the formal condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine. projectcbd.orgvibescbd.co.uknih.gov Its molecular formula is C22H41NO2. projectcbd.orgnih.gov This structure places it firmly within the N-acylethanolamine (NAE) family, a class of endogenous lipid mediators. projectcbd.orgvibescbd.co.ukwikipedia.orgnih.gov NAEs are characterized by a fatty acid linked to an ethanolamine moiety via an amide bond. wikipedia.org

The NAE class includes several well-studied compounds, most notably N-arachidonoylethanolamine, more commonly known as anandamide (B1667382), the first identified endogenous cannabinoid. nih.gov Other significant NAEs include N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are recognized for their roles in inflammation, pain, and appetite regulation. nih.gov N-cis-11,14-eicosadienoyl ethanolamine is an analogue of anandamide, sharing the core N-acylethanolamine structure but differing in the fatty acid component. smolecule.com Specifically, it is derived from eicosadienoic acid, whereas anandamide is derived from arachidonic acid. projectcbd.orgnih.gov

The biosynthesis of NAEs in mammalian tissues is a multi-step process that begins with the transfer of a fatty acyl group from a glycerophospholipid to the nitrogen atom of phosphatidylethanolamine (B1630911) (PE), forming N-acylphosphatidylethanolamine (NAPE). nih.govmdpi.com Subsequently, NAPE is hydrolyzed by a specific phospholipase D to yield the corresponding NAE. nih.gov While this is the primary pathway, alternative biosynthetic routes have also been identified. wikipedia.org The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and ethanolamine. wikipedia.orgnih.gov Research indicates that this compound is hydrolyzed by FAAH at a slower rate compared to anandamide, which may result in a more prolonged biological activity. smolecule.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H41NO2 | projectcbd.orgnih.gov |

| Molecular Weight | 351.6 g/mol | projectcbd.org |

| IUPAC Name | (11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | projectcbd.org |

| Monoisotopic Mass | 351.313729551 Da | projectcbd.org |

Overview of Historical and Current Research Trajectories

The investigation into this compound is intrinsically linked to the broader history of endocannabinoid research. A pivotal moment in this field was the isolation and characterization of Δ9-tetrahydrocannabinol (THC) from Cannabis sativa in 1964 by Raphael Mechoulam and his colleagues. projectcbd.orghytiva.com This discovery spurred efforts to understand its mechanism of action, leading to the identification of the first cannabinoid receptor, CB1, in 1988. projectcbd.orghytiva.comcornbreadhemp.com The subsequent discovery of the CB2 receptor in 1993 further solidified the existence of a widespread signaling system. cornbreadhemp.com

A major breakthrough occurred in 1992 with the isolation and identification of the first endogenous cannabinoid, anandamide (N-arachidonoylethanolamine), by a team that included Raphael Mechoulam, William Devane, and Lumir Hanuš. projectcbd.orgcornbreadhemp.com This was followed by the discovery of the second major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), in 1995. projectcbd.org These discoveries laid the foundation for understanding the endocannabinoid system (ECS), a complex network of receptors, endogenous ligands, and metabolic enzymes that plays a crucial role in regulating a vast array of physiological processes. vibescbd.co.uk

The research trajectory then expanded to include the "endocannabinoidome," a broader concept that encompasses a range of related lipid mediators that interact with the ECS and have their own biological activities. researchgate.net It is within this expanded framework that research on this compound and other NAEs has gained momentum. While the precise date of its first synthesis or identification is not prominently documented in the reviewed literature, its investigation is a logical progression from the study of anandamide and other NAEs.

Current research on this compound is focused on elucidating its specific physiological roles and therapeutic potential. Key areas of investigation include:

Pain and Inflammation: Studies are exploring the compound's potential to modulate pain and inflammation. smolecule.com Like other NAEs, it is being investigated for its anti-inflammatory properties. smolecule.com Research has shown that related NAEs can influence inflammatory pathways, and the slower hydrolysis of this compound suggests it could have sustained effects. smolecule.com

Neuroprotection: There is growing interest in the neuroprotective effects of NAEs. smolecule.com Research suggests that compounds like this compound may have potential benefits in the context of neuroinflammatory and neurodegenerative diseases. smolecule.com

Endocannabinoid System Interaction: A significant portion of the research focuses on its interaction with the components of the endocannabinoid system. smolecule.com It has been shown to have a weak affinity for the CB1 receptor compared to anandamide. smolecule.com Understanding the nuances of its receptor binding and enzymatic regulation is a key aspect of ongoing studies.

| Year | Milestone | Source |

|---|---|---|

| 1964 | Isolation and identification of THC | projectcbd.orghytiva.com |

| 1988 | Discovery of the first cannabinoid receptor (CB1) | projectcbd.orghytiva.comcornbreadhemp.com |

| 1992 | Discovery of the first endocannabinoid, anandamide (N-arachidonoylethanolamine) | projectcbd.orgcornbreadhemp.com |

| 1993 | Discovery of the second cannabinoid receptor (CB2) | cornbreadhemp.com |

| 1995 | Discovery of the second major endocannabinoid, 2-arachidonoylglycerol (2-AG) | projectcbd.org |

| Post-2000s | Expansion of research into the "endocannabinoidome" and related NAEs | researchgate.net |

Properties

IUPAC Name |

(11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,24H,2-5,8,11-21H2,1H3,(H,23,25)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQCBVWCBTUPDQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of N Cis 11,14 Eicosadienoyl Ethanolamine

Precursor Substrate Utilization and Formation

The initial step in the synthesis of N-cis-11,14-eicosadienoyl ethanolamine (B43304) involves the availability and activation of its specific fatty acid precursor.

Role of (11Z,14Z)-Eicosadienoic Acid in N-cis-11,14-Eicosadienoyl Ethanolamine Synthesis

This compound is a fatty amide that results from the formal condensation of (11Z,14Z)-eicosadienoic acid and ethanolamine. nih.gov (11Z,14Z)-Eicosadienoic acid, also known as dihomo-γ-linolenic acid, is a polyunsaturated omega-6 fatty acid that serves as the direct acyl donor in the formation of the final compound. nih.govlarodan.comcaymanchem.com The structure of this compound is therefore directly determined by this precursor, incorporating its 20-carbon chain with two cis double bonds at the 11th and 14th positions. nih.govuni.lu This specific fatty acid is a naturally occurring, albeit uncommon, polyunsaturated fatty acid. caymanchem.com

Table 1: Precursor and Final Compound Details

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

|---|---|---|---|

| (11Z,14Z)-Eicosadienoic Acid | (11Z,14Z)-icosa-11,14-dienoic acid | C20H36O2 | 308.5 g/mol |

| This compound | (11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | C22H41NO2 | 351.6 g/mol |

Enzymatic Condensation Mechanisms and Catalysis

The formation of an amide bond between a fatty acid and ethanolamine can be achieved through enzymatic catalysis. While direct condensation is one possible route, the primary in vivo mechanism for generating N-acylethanolamines (NAEs) like this compound is typically indirect, proceeding through the NAPE pathway. nih.gov However, direct enzymatic acylation of ethanolamine has been studied as a method for surfactant synthesis. nih.gov This process involves enzymes that can catalyze the condensation of a primary amine (ethanolamine) with a fatty acid. nih.gov In a biological context, this direct condensation is less characterized for NAE biosynthesis compared to the NAPE pathway. The predominant view is that the (11Z,14Z)-eicosadienoyl group is first incorporated into a phospholipid before being transferred to ethanolamine.

N-Acylphosphatidylethanolamine (NAPE) Pathway in this compound Generation

The most well-documented route for the biosynthesis of NAEs in animal tissues is a two-step enzymatic pathway that begins with the formation of N-acylphosphatidylethanolamine (NAPE). nih.govnih.gov

NAPE Biosynthesis and N-Acyltransferase Activity

The first committed step in the NAPE pathway is the transfer of an acyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group amine of phosphatidylethanolamine (B1630911) (PE). nih.gov This reaction forms NAPE and is catalyzed by an N-acyltransferase (NAT). nih.gov For the synthesis of the specific precursor to this compound, an (11Z,14Z)-eicosadienoyl group, typically from the sn-1 position of a donor phospholipid, is transferred to PE.

Multiple enzyme families exhibit NAT activity. A calcium-independent family, known as the phospholipase A/acyltransferase (PLA/AT) family (also referred to as HRAS-like suppressors), has been shown to catalyze the formation of NAPE in living cells. nih.gov Additionally, a calcium-dependent N-acyltransferase (Ca-NAT) activity has been identified, particularly in the brain, with the enzyme PLA2G4E being recognized as a Ca-NAT. nih.gov This demonstrates that both calcium-dependent and -independent mechanisms can lead to the formation of the NAPE precursor.

NAPE-Hydrolyzing Phospholipase D (NAPE-PLD) Activity and Specificity towards this compound Precursors

Once N-acylphosphatidylethanolamine (NAPE) is formed, it can be hydrolyzed to release the N-acylethanolamine (NAE). researchgate.net The primary enzyme responsible for this step is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). uniprot.orgwikipedia.orguniprot.org NAPE-PLD is a metallo-β-lactamase family enzyme that cleaves the glycerophosphate-ethanolamine bond of NAPE to yield the corresponding NAE and phosphatidic acid. uniprot.orgwikipedia.org

Studies on NAPE-PLD knockout mice have revealed that this enzyme is a major, but not exclusive, route for NAE biosynthesis. researchgate.net Research indicates that NAPE-PLD may be primarily involved in generating long-chain saturated and monounsaturated NAEs. uniprot.orguniprot.org The biosynthesis of polyunsaturated NAEs, such as anandamide (B1667382) and likely this compound, can also occur through alternative, NAPE-PLD-independent pathways. researchgate.net These alternative routes involve the sequential action of other phospholipases, such as phospholipase C or α/β hydrolase domain-containing protein 4 (ABHD4). researchgate.netnih.gov Therefore, while NAPE-PLD can hydrolyze various NAPEs, its specific efficiency and contribution to forming this compound in vivo may be supplemented by other enzymatic pathways.

Table 2: Key Enzymes in the NAPE Pathway

| Enzyme | Function | Activating Factors/Cofactors | Pathway Step |

|---|---|---|---|

| N-Acyltransferase (NAT) | Transfers an acyl chain from a donor lipid to phosphatidylethanolamine (PE) to form N-acylphosphatidylethanolamine (NAPE). | Ca2+ (for Ca-NAT), or Ca2+-independent mechanisms exist. nih.gov | Step 1: NAPE Formation |

Regulation of NAPE Biosynthesis by Intracellular Signals (e.g., Ca2+, cAMP)

The biosynthesis of NAEs is a tightly regulated process, responsive to various intracellular signals. Calcium (Ca2+) is a key regulator of this pathway. nih.gov The stimulation of cells with calcium ionophores has been shown to promote the formation of NAPEs and NAEs, which is consistent with the existence of a calcium-dependent N-acyltransferase (Ca-NAT). nih.gov An increase in intracellular calcium concentration can therefore directly enhance the first step of the biosynthetic pathway, leading to a greater production of the NAPE precursor. nih.gov

Cyclic AMP (cAMP) is another crucial second messenger that can influence these pathways, often in concert with Ca2+. nih.govnih.gov While a direct activation of N-acyltransferases by cAMP is not firmly established, cAMP signaling pathways can regulate gene expression of the enzymes involved in NAE metabolism. nih.gov The interplay between Ca2+ and cAMP signaling networks provides a complex regulatory framework that allows cells to modulate the production of this compound and other NAEs in response to specific physiological stimuli. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (11Z,14Z)-Eicosadienoic acid |

| Ethanolamine |

| N-acylphosphatidylethanolamine (NAPE) |

| N-acylethanolamine (NAE) |

| Phosphatidylcholine (PC) |

| Phosphatidylethanolamine (PE) |

| Phosphatidic acid |

| Anandamide |

| Calcium (Ca2+) |

Catabolism and Enzymatic Degradation of this compound

The biological activity of this compound, like other NAEs, is terminated through enzymatic hydrolysis, which breaks the amide bond to yield (11Z,14Z)-eicosadienoic acid and ethanolamine. nih.gov The primary enzymes responsible for this degradation are Fatty Acid Amide Hydrolase (FAAH) and, to a lesser extent under specific conditions, N-Acylethanolamine Acid Amidase (NAAA).

Fatty Acid Amide Hydrolase (FAAH) Activity and this compound Hydrolysis Kinetics

FAAH is an integral membrane enzyme that plays a central role in the catabolism of NAEs. nih.gov Studies have shown that brain amidohydrolase activity is selective, with a marked preference for certain NAEs.

| Substrate | FAAH-1 Relative Activity (%) | FAAH-2 Relative Activity (%) |

|---|---|---|

| Anandamide (NAE 20:4) | 100 | 2.6 |

| N-Oleoylethanolamine (NAE 18:1) | ~33 | ~11 |

| N-Palmitoylethanolamine (NAE 16:0) | ~9 | ~0.8 |

This table provides an illustrative comparison of FAAH isoform activity towards different NAEs, based on available literature. The values for N-Oleoylethanolamine and N-Palmitoylethanolamine are estimated based on reported fold differences in hydrolysis rates compared to Anandamide.

In humans, two isoforms of FAAH have been identified: FAAH-1 and FAAH-2. These isoforms exhibit distinct substrate preferences. FAAH-1, the more extensively studied isoform, shows a preference for polyunsaturated NAEs like anandamide. nih.govresearchgate.net In contrast, FAAH-2 appears to favor monounsaturated NAEs, such as N-oleoylethanolamine (NAE 18:1). nih.govresearchgate.net

Given that this compound is a di-unsaturated NAE, its hydrolysis is likely managed by both isoforms, though the relative efficiency of each is not definitively established. FAAH-1 demonstrates significantly greater hydrolytic activity for anandamide compared to FAAH-2. researchgate.net For instance, FAAH-1 hydrolyzes anandamide at a rate that is approximately 38-fold greater than that of FAAH-2. researchgate.net While FAAH-2 does hydrolyze anandamide, it does so with a much lower efficiency. nih.gov The kinetic parameters for anandamide hydrolysis by FAAH-2 have been reported with an apparent Vmax of 0.71 ± 0.04 nmol/mg/min and a Km of 7.9 ± 1.5 μM. nih.gov

Other Potential Degradative Enzymes (e.g., N-Acylethanolamine Acid Amidase (NAAA) Activity)

NAAA is another hydrolase capable of degrading NAEs. However, it exhibits distinct characteristics compared to FAAH. NAAA is a lysosomal enzyme with an optimal acidic pH range for activity. nih.gov A key distinguishing feature of NAAA is its substrate preference. It preferentially hydrolyzes saturated NAEs, such as N-palmitoylethanolamine (PEA), and monounsaturated NAEs over polyunsaturated ones like anandamide. acs.org While direct studies on the activity of NAAA towards this compound are limited, the established preference of NAAA for less unsaturated fatty acyl chains suggests that it may not be a primary enzyme for the degradation of this particular di-unsaturated NAE.

Molecular and Cellular Mechanisms of N Cis 11,14 Eicosadienoyl Ethanolamine Action

Modulation of Neurotransmitter Systems and Neuronal Excitability

The profound influence of the endocannabinoid system on neurotransmission is primarily mediated by the activation of presynaptic CB1 receptors. windows.net These receptors function as a crucial feedback mechanism, often termed retrograde signaling, to control neuronal excitability. When a postsynaptic neuron is strongly depolarized, it can synthesize and release endocannabinoids on demand. These lipids travel backward across the synapse to bind to presynaptic CB1 receptors, inhibiting the release of neurotransmitters like glutamate (B1630785) (excitatory) or GABA (inhibitory) from the presynaptic terminal.

Investigation of N-cis-11,14-Eicosadienoyl Ethanolamine's Influence on Neuroinflammation and Neurodegenerative Processes

Neuroinflammation, characterized by the activation of the brain's resident immune cells, microglia, is a key pathological feature of many neurodegenerative diseases. nih.gov The CB2 receptor is highly expressed in microglia, particularly following an inflammatory stimulus. nih.govnih.gov

Activation of microglial CB2 receptors is a significant mechanism for controlling neuroinflammation. nih.gov Studies have shown that stimulating these receptors with agonists can inhibit the activation of microglia and reduce their release of pro-inflammatory cytokines, such as TNF-α and IL-1β. nih.govnih.gov Therefore, by acting as a ligand for CB2 receptors, N-cis-11,14-eicosadienoyl ethanolamine (B43304) has the potential to modulate microglial activity. This interaction represents a plausible molecular mechanism through which the compound could exert neuroprotective effects by mitigating the chronic neuroinflammatory states that contribute to the progression of neurodegenerative processes.

Role in Pain Perception Mechanisms

The endocannabinoid system is deeply involved in the modulation of pain. CB1 receptors are strategically located in central and peripheral pain pathways, including the spinal cord and the terminals of primary sensory neurons that detect noxious stimuli. windows.net Activation of these receptors generally produces an analgesic, or pain-relieving, effect.

This compound can influence pain perception by activating these CB1 receptors, thereby inhibiting the transmission of pain signals. A critical aspect of its potential action relates to its metabolic stability. Endocannabinoids like anandamide (B1667382) are rapidly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov However, studies on the hydrolysis rates of various NAEs have indicated that this compound is hydrolyzed by FAAH at a significantly slower rate than anandamide. This reduced rate of degradation could lead to higher local concentrations and a more sustained activation of cannabinoid receptors in pain-processing circuits, potentially resulting in a more prolonged modulation of pain perception.

Involvement in Learning and Memory Cellular Substrates

The direct involvement of this compound in the cellular substrates of learning and memory, such as long-term potentiation (LTP) and long-term depression (LTD), has not yet been the subject of specific investigation. However, as an N-acylethanolamine (NAE), its actions can be contextualized within the broader understanding of how this class of lipid mediators influences synaptic plasticity. The endocannabinoid signaling system, to which NAEs belong, is a crucial regulator of synaptic strength and is widely distributed throughout the brain. nih.gov

Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to activity, is considered a fundamental neurochemical basis for learning and memory. wikipedia.org Key molecular players in this process include the N-methyl-D-aspartate (NMDA) and AMPA receptors for glutamate. wikipedia.org The influx of calcium through NMDA receptors is a critical trigger for both LTP and LTD. wikipedia.orgnih.gov Strong depolarization leads to a significant rise in postsynaptic calcium, activating protein kinases that enhance synaptic strength, resulting in LTP. wikipedia.org Conversely, weaker depolarization and a more modest calcium influx can activate protein phosphatases that weaken synapses, leading to LTD. wikipedia.org

The endocannabinoid system, primarily through the actions of anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) at CB1 receptors, acts as a retrograde signaling system to modulate neurotransmitter release. nih.gov This modulation is a key mechanism of synaptic plasticity. While specific studies on this compound are absent, other non-cannabinoid NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), have demonstrated neuroprotective and anti-inflammatory effects. researchgate.netnih.gov These actions can influence the cellular environment and neuronal health, which are essential for robust synaptic plasticity and cognitive function. For instance, OEA has been shown to modulate neuroinflammation in the cerebellum. researchgate.net By reducing neuroinflammation, NAEs may help maintain the integrity of neural circuits required for learning and memory. nih.gov

Interplay with Other Lipid Signaling Pathways within the Endocannabinoid System

This compound is an integral part of the complex and interconnected endocannabinoid system (ECS). Its signaling potential is intrinsically linked to the metabolic pathways of other well-characterized endocannabinoids, primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The interplay between these lipid signaling molecules is largely governed by their biosynthesis and degradation enzymes.

The primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), including AEA and likely this compound, is Fatty Acid Amide Hydrolase (FAAH). researchgate.netnih.gov In contrast, the main enzyme for breaking down 2-AG is Monoacylglycerol Lipase (MAGL). researchgate.net This enzymatic division creates distinct but interacting signaling pathways.

Inhibition of FAAH leads to a significant increase in the brain levels of AEA and other NAEs, but does not affect the levels of 2-AG. researchgate.net Conversely, inhibiting MAGL elevates 2-AG levels without altering AEA concentrations. researchgate.net This enzymatic specificity allows for the differential modulation of these two major endocannabinoid signaling arms.

Research has revealed a functional interaction between the AEA and 2-AG pathways. Studies have shown that elevating AEA concentrations, either through pharmacological inhibition of FAAH or genetic knockout of the enzyme, can lead to a reduction in the levels and physiological effects of 2-AG. This suggests that AEA can downregulate the synthesis of 2-AG.

The metabolic pathways for AEA and 2-AG are distinct. 2-AG is primarily synthesized from inositol (B14025) phospholipids, while AEA and other NAEs are produced from N-acyl-phosphatidylethanolamines (NAPEs). These parallel production lines and separate primary degradation enzymes create a sophisticated system of cross-talk and regulation. By being a substrate for FAAH, this compound is positioned to influence the levels of AEA through competition for the same catabolic enzyme. An increase in the concentration of this compound could potentially inhibit the breakdown of AEA, thereby prolonging its signaling at cannabinoid receptors.

Advanced Analytical and Methodological Approaches in N Cis 11,14 Eicosadienoyl Ethanolamine Research

Chromatographic Separation and Purification Techniques

The isolation and purification of N-cis-11,14-eicosadienoyl ethanolamine (B43304) from biological matrices are foundational steps that precede its characterization and quantification. Chromatographic techniques, which separate compounds based on their distinct physical and chemical properties, are indispensable in this process.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of NAEs, including N-cis-11,14-eicosadienoyl ethanolamine. Its application is most prominent when coupled with mass spectrometry (LC-MS). nih.govresearchgate.net In this configuration, HPLC serves to separate the target analyte from a multitude of other lipids and metabolites present in the sample extract before it enters the mass spectrometer.

Reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by a gradient of organic solvents. This separation is critical for reducing ion suppression and matrix effects in the subsequent mass spectrometry analysis, thereby enhancing detection sensitivity and accuracy. The retention time of the compound under specific column and solvent conditions serves as an initial identifier.

Gas Chromatography (GC) for Metabolite Profiling

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is another powerful tool for metabolite analysis. nih.gov However, for non-volatile compounds like this compound, GC analysis necessitates a chemical derivatization step. researchgate.netnih.gov This process converts the analyte into a more volatile and thermally stable form suitable for gas-phase separation. Common derivatization methods involve converting the hydroxyl group of the ethanolamine moiety into a trimethylsilyl (B98337) (TMS) ether.

While effective, this requirement for derivatization can be a drawback, as it adds complexity to sample preparation and introduces potential for analyte loss or degradation. researchgate.net Nevertheless, GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for structural elucidation and quantification, often by comparing them to spectral libraries. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is the definitive method for the structural characterization and sensitive quantification of this compound. Its high specificity and sensitivity allow for the detection of this compound at the low concentrations typical in biological tissues.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is the preferred method for ionizing NAEs for MS analysis because it is a "soft" ionization technique that minimizes fragmentation of the parent molecule. researchgate.netnih.gov In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺. nih.gov The mass-to-charge ratio (m/z) of this precursor ion is highly specific to the compound.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. researchgate.net The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.gov The fragmentation pattern is a unique structural fingerprint. For NAEs, common fragmentation involves the cleavage of the amide bond and loss of the ethanolamine head group. These specific precursor-to-product ion transitions are monitored for highly selective and quantitative analysis.

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) Ų |

| [M+H]⁺ | 352.32100 | 197.7 |

| [M+Na]⁺ | 374.30294 | 197.7 |

| [M-H]⁻ | 350.30644 | 193.6 |

| [M+K]⁺ | 390.27688 | 192.0 |

| This data represents predicted values for this compound. uni.lu |

Targeted Lipidomics for N-Acylethanolamine Profiling and Quantification

Targeted lipidomics utilizes LC-MS/MS to simultaneously measure a predefined list of lipid molecules, such as a panel of NAEs. In this approach, the mass spectrometer is programmed to specifically detect the unique precursor and product ion pairs for this compound alongside other related lipids. This method, often employing techniques like Multiple Reaction Monitoring (MRM), offers exceptional sensitivity and specificity.

By including stable isotope-labeled internal standards, targeted lipidomics allows for precise quantification of this compound levels in various biological samples. This enables researchers to create detailed profiles of NAEs and understand how their levels change in response to different physiological or pathological conditions.

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to investigate the dynamics of metabolic pathways. nih.gov It involves introducing stable isotope-labeled precursors (e.g., ¹³C-glucose or ¹⁵N-ethanolamine) into a biological system. nih.govvanderbilt.edu These labeled atoms are incorporated into downstream metabolites through biochemical reactions.

In the context of this compound, researchers can track the rate of incorporation of these heavy isotopes into the molecule over time using mass spectrometry. vanderbilt.edu By measuring the mass isotopomer distributions of the analyte and its precursors, it is possible to calculate the rates (fluxes) of its synthesis and degradation pathways. nih.govvanderbilt.edu This isotopically non-stationary MFA (INST-MFA) provides a dynamic view of the compound's metabolism that cannot be obtained by simply measuring its concentration at a single point in time. vanderbilt.edu

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor. While specific and detailed radioligand binding assay data for this compound are not extensively documented in publicly available literature, the general approach for assessing its interaction with cannabinoid receptors can be described.

These assays would typically involve the use of a radiolabeled ligand known to bind to the receptor of interest, such as [³H]CP55,940 or [³H]SR141716A for the cannabinoid type 1 (CB1) receptor. The assay would be conducted using a source of the receptor, often cell membranes from tissues or cells expressing the receptor (e.g., brain tissue or recombinant cell lines). The fundamental principle is competition: the ability of unlabeled this compound to displace the radioligand from the receptor is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated, providing a measure of the compound's binding affinity.

In Vitro Model Systems for Mechanistic Elucidation

In vitro models are indispensable for dissecting the molecular mechanisms of action of bioactive lipids like this compound, allowing for studies on its metabolism, transport, and interaction with cellular machinery in a controlled environment.

Use of Brain Microsomes and Synaptosomal Preparations

Brain microsomes and synaptosomes are subcellular fractions that are invaluable for studying the metabolism and receptor binding of neuroactive compounds. Microsomes, derived from the endoplasmic reticulum, are rich in metabolic enzymes, while synaptosomes are resealed nerve terminals that contain synaptic vesicles, transporters, and receptors.

These preparations are instrumental in investigating the enzymatic hydrolysis of N-acylethanolamines by enzymes such as fatty acid amide hydrolase (FAAH). Studies utilizing these systems have indicated that this compound demonstrates a slower rate of hydrolysis compared to other similar compounds, suggesting a greater stability in biological systems. smolecule.com This resistance to enzymatic degradation could lead to a prolonged duration of action.

| Preparation | Application in this compound Research | Key Findings |

| Brain Microsomes | Studying enzymatic degradation pathways, particularly by FAAH. | Slower hydrolysis rate compared to other N-acylethanolamines. |

| Synaptosomes | Investigating receptor binding and effects on neurotransmitter release. | Weak interaction with CB1 receptors. |

Primary Neuronal Culture Investigations

Primary neuronal cultures offer a more complex and physiologically relevant in vitro model compared to subcellular fractions. These cultures, derived directly from brain tissue, allow for the study of a compound's effects on neuronal viability, signaling, and network activity. While the provided information does not detail specific studies on this compound using primary neuronal cultures, this methodology would be crucial for understanding its influence on neuronal excitability and synaptic transmission.

Computational and Structural Biology Methodologies

Computational and structural biology approaches provide powerful in silico tools to predict and visualize the molecular interactions of ligands like this compound with their biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations could be used to model its interaction with the binding pockets of cannabinoid receptors or the active sites of metabolic enzymes. These models can help to explain the observed lower affinity for the CB1 receptor compared to anandamide (B1667382), likely stemming from structural differences in the fatty acid chain. smolecule.com

Molecular dynamics (MD) simulations build upon docking by simulating the movement of atoms in the ligand-protein complex over time. This provides insights into the stability of the binding pose and the conformational changes that may occur upon binding. While specific MD simulation studies for this compound were not identified in the search results, this methodology would be invaluable for understanding the dynamic nature of its interactions with its biological targets.

| Computational Method | Application in this compound Research | Potential Insights |

| Molecular Docking | Predicting the binding pose within receptor binding pockets or enzyme active sites. | Understanding the structural basis for its binding affinity and selectivity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the binding interaction and induced conformational changes. |

Comparative Biochemical and Pharmacological Studies of N Cis 11,14 Eicosadienoyl Ethanolamine

Structural Analogs and Derivatives of N-cis-11,14-Eicosadienoyl Ethanolamine (B43304)

N-cis-11,14-eicosadienoyl ethanolamine, a member of the N-acylethanolamine (NAE) family, shares a common structural framework with other endogenous lipid signaling molecules. nih.govebi.ac.uk This framework consists of a fatty acid linked to an ethanolamine moiety via an amide bond. ebi.ac.uk The specific identity and properties of each NAE are determined by the length and degree of unsaturation of the fatty acyl chain. core.ac.uk

Structural analogs of this compound primarily include other NAEs that vary in their fatty acid component. Prominent examples include:

Anandamide (B1667382) (AEA or N-arachidonoylethanolamine): The most well-studied endocannabinoid, featuring a C20:4 acyl chain. mdpi.com

Oleoylethanolamide (OEA): A monounsaturated NAE with a C18:1 acyl chain. nih.gov

Palmitoylethanolamide (B50096) (PEA): A saturated NAE with a C16:0 acyl chain. researchgate.net

N-(5Z,8Z,11Z,14Z-heneicosatetraenoyl)-ethanolamine: An NAE with a C21:4 acyl chain. nih.gov

Metabolic processes generate derivatives of this compound. These are not direct synthetic analogs but rather products of its biotransformation. Key enzymatic pathways lead to:

Oxidative Derivatives: Cytochrome P450 epoxygenases (e.g., CYP2C, CYP2J, CYP3A4, and CYP4F2) can create epoxy-eicosadienoyl ethanolamine derivatives. smolecule.com Lipoxygenases (5-, 12-, and 15-LOX) produce hydroperoxy derivatives, such as 9- and 13-hydroperoxy-eicosadienoyl ethanolamine. smolecule.com

Prostaglandin Conjugates: Cyclooxygenase-2 (COX-2) can convert this compound into prostaglandin-ethanolamides (prostamides), which are hybrid molecules with unique structural features. smolecule.com

Table 1: Structural Comparison of this compound and its Analogs

| Compound Name | Acyl Chain | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| This compound | 20:2 (n-6) | C22H41NO2 | 351.6 |

| Anandamide (N-arachidonoylethanolamine) | 20:4 (n-6) | C22H37NO2 | 347.5 |

| Oleoylethanolamide | 18:1 (n-9) | C20H39NO2 | 325.5 |

| Palmitoylethanolamide | 16:0 | C18H37NO2 | 299.5 |

| N-(5Z,8Z,11Z,14Z-heneicosatetraenoyl)-ethanolamine | 21:4 (n-7) | C23H39NO2 | 361.6 |

Distinct Biological Activities Compared to Other N-Acylethanolamines (e.g., Anandamide, Oleoylethanolamide)

While structurally related, N-acylethanolamines exhibit distinct biological profiles by interacting with different molecular targets.

Anandamide (AEA): As a well-characterized endocannabinoid, AEA acts as a partial agonist for CB1 receptors, which are abundant in the central nervous system, and a full agonist for CB2 receptors, found primarily in the immune system. researchgate.netnih.gov Its activities are central to regulating mood, pain perception, appetite, and memory. nih.gov AEA's actions are terminated by rapid hydrolysis via the FAAH enzyme. nih.gov

Oleoylethanolamide (OEA): In contrast to AEA, OEA does not bind to cannabinoid receptors. researchgate.net Instead, it exerts its biological effects, most notably the regulation of satiety and fat metabolism, by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α). mdpi.comnih.gov It also has anti-inflammatory and analgesic properties. researchgate.net

This compound: This compound occupies a unique pharmacological space. Its structural similarity to anandamide suggests it may modulate the endocannabinoid system. smolecule.com However, its significantly slower rate of hydrolysis by FAAH implies a prolonged duration of action compared to anandamide. smolecule.com This could lead to distinct physiological outcomes where sustained signaling is beneficial. While research is ongoing, its potential roles in pain modulation, inflammation, and learning are being investigated. smolecule.com

Table 2: Comparative Biological Activities of N-Acylethanolamines

| Feature | This compound | Anandamide (AEA) | Oleoylethanolamide (OEA) |

|---|---|---|---|

| Primary Receptor Target(s) | Cannabinoid Receptors (putative) | CB1 (Partial Agonist), CB2 (Full Agonist) | PPAR-α |

| Key Biological Roles | Pain modulation, anti-inflammatory (investigational) | Neurotransmission, pain, appetite, mood regulation | Satiety, fat metabolism, anti-inflammatory |

| Primary Degrading Enzyme | FAAH (slow hydrolysis) | FAAH (rapid hydrolysis) | FAAH |

Cross-Species Comparative Analysis of this compound Metabolism and Function

The study of this compound and related lipids across different species provides insights into their conserved and divergent roles. NAEs are not confined to mammals; their presence and function have been noted in a range of organisms.

This compound has been specifically reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov Its function in this organism is not yet fully elucidated but points to the ancient evolutionary origins of this class of signaling lipids.

Comparative analysis of lipid storage mechanisms also reveals cross-species parallels. In animals, lipid droplets containing NAEs are coated with perilipin proteins, which regulate lipid access and mobilization. smolecule.com In plants, oleosin proteins serve a similar function, providing stability to lipid droplets. smolecule.com This suggests a conserved mechanism for managing the storage and availability of lipid messengers across different kingdoms.

Furthermore, the presence of other NAEs in invertebrates, such as oleoylethanolamide in the fruit fly (Drosophila melanogaster) and the honeybee (Apis cerana), underscores the widespread distribution of NAE signaling systems in the animal kingdom. nih.gov While direct comparative studies on the metabolism and function of this compound are not extensive, the existing data suggest its metabolic pathways and fundamental roles as a lipid mediator are likely rooted in evolutionarily conserved systems.

Emerging Research Directions and Future Perspectives for N Cis 11,14 Eicosadienoyl Ethanolamine

Identification of Novel Receptors and Binding Partners Beyond Canonical Cannabinoid Receptors

While N-cis-11,14-eicosadienoyl ethanolamine (B43304) is structurally similar to anandamide (B1667382), a known ligand for cannabinoid receptors (CB1 and CB2), a significant area of ongoing research is the identification of its unique molecular targets. smolecule.com The biological activities attributed to this compound suggest that its signaling pathways may not be exclusively mediated by canonical CB receptors. Future research is focused on deorphanizing novel receptors and identifying specific binding proteins that may be preferentially activated by N-cis-11,14-eicosadienoyl ethanolamine. Investigating its interactions with other potential targets, such as transient receptor potential (TRP) channels or peroxisome proliferator-activated receptors (PPARs), which are known to interact with other NAEs, represents a promising avenue. The elucidation of these non-cannabinoid receptor pathways is critical for understanding the compound's distinct pharmacological profile.

Discovery and Characterization of Additional Biosynthetic and Degradative Enzymes

The metabolic pathways of N-acylethanolamines are complex and involve multiple enzymatic steps. The biosynthesis and degradation of this compound are presumed to follow these general pathways, but the specific enzymes showing the highest affinity and efficiency for this particular substrate are yet to be fully characterized.

Biosynthesis is thought to occur primarily through the activity of N-acyltransferases (NATs) that transfer an eicosadienoyl group to phosphatidylethanolamine (B1630911) (PE), forming N-eicosadienoyl-phosphatidylethanolamine (NAPE). researchgate.net This intermediate is then cleaved to yield this compound. While N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme, studies on other endocannabinoids have revealed the existence of alternative, NAPE-PLD-independent pathways. nih.gov These alternative routes may involve enzymes like α/β-hydrolase 4 (Abh4) and a phosphodiesterase, which process NAPE through a glycerophospho-NAE intermediate. nih.gov

Degradation is primarily mediated by fatty acid amide hydrolase (FAAH), which breaks down the molecule into its constituent parts: (11Z,14Z)-eicosadienoic acid and ethanolamine. nih.govresearchgate.net Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also play a role in its catabolism. researchgate.net Future research aims to pinpoint the specific enzymes that preferentially synthesize and degrade this compound in different tissues and cellular compartments, which is key to understanding the local regulation of its signaling activity.

| Enzyme Family | Potential Role in this compound Metabolism | Pathway Step |

| N-Acyltransferase (NAT) | Catalyzes the transfer of the eicosadienoyl group to PE. | Biosynthesis |

| NAPE-specific Phospholipase D (NAPE-PLD) | Cleaves NAPE to directly form this compound. | Biosynthesis |

| α/β-hydrolase 4 (Abh4) | May participate in an alternative biosynthetic route by processing NAPE. nih.gov | Biosynthesis |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolyzes this compound into its acid and amine. | Degradation |

| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | May contribute to the degradation of this compound. researchgate.net | Degradation |

Elucidation of this compound's Role in Inter-Organ Communication and Systemic Homeostasis

There is growing evidence for a vast inter-organ communication network (ICN) where secreted factors like peptides, proteins, and metabolites coordinate cellular processes across different organs to maintain organismal homeostasis. nih.gov As a lipid signaling molecule, this compound is a candidate for acting as a messenger within this network. Its production and degradation are tightly controlled, suggesting it may act locally within tissues as well as systemically, traveling through circulation to exert effects on distant organs.

Future studies are expected to explore how the synthesis of this compound in one organ (e.g., the gut or liver) might influence physiological processes in another (e.g., the brain or adipose tissue). Research into its potential roles in modulating inflammation, energy metabolism, and stress responses from a systemic perspective will be crucial. Understanding how this lipid mediator contributes to the complex cross-talk between organs will provide new insights into the maintenance of systemic health and the pathophysiology of systemic diseases. nih.gov

Development of Advanced Methodologies for In Situ and Real-Time Analysis of this compound Dynamics

A major challenge in studying lipid signaling molecules is accurately measuring their spatial and temporal dynamics within living systems. The development of more sensitive and specific analytical techniques is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the detection and quantification of this compound. nih.gov Advanced mass spectrometry techniques, such as imaging mass spectrometry, could provide spatial information, mapping the distribution of this compound within tissue sections.

Furthermore, the development of fluorescent probes or genetically encoded biosensors specifically for this compound would be a significant breakthrough. Such tools would allow for the real-time visualization of its production, diffusion, and degradation in live cells and tissues, offering unprecedented insights into its signaling dynamics under various physiological and pathological conditions.

| Analytical Parameter | Value | Method |

| Monoisotopic Mass | 351.31372 Da | Computed |

| Molecular Formula | C₂₂H₄₁NO₂ | Computed |

| Predicted CCS [M+H]⁺ | 197.7 Ų | CCSbase |

| Predicted CCS [M+Na]⁺ | 197.7 Ų | CCSbase |

| Predicted CCS [M-H]⁻ | 193.6 Ų | CCSbase |

Data sourced from PubChemLite. uni.lu Collision Cross Section (CCS) values are predicted and crucial for compound identification in ion mobility-mass spectrometry.

Systems Biology and Network Pharmacology Approaches to this compound Pathways

To fully comprehend the biological significance of this compound, research must move from a single-target focus to a more holistic, systems-level perspective. nih.gov Systems biology and network pharmacology are interdisciplinary fields that integrate experimental "omics" data (genomics, proteomics, metabolomics) with computational modeling to map the complex interaction networks in which a molecule operates. nih.govnih.gov

By applying these approaches, researchers can construct a "drug-target-pathway-disease" network for this compound. researchgate.net This involves integrating data on its known and predicted receptors, its biosynthetic and degradative enzymes, and its downstream effects on gene expression and metabolic pathways. Such models can help predict new functions, identify novel therapeutic targets within its pathways, and understand how its signaling network is perturbed in various diseases. researchgate.net This computational framework provides a powerful tool for generating new hypotheses and guiding future experimental research into the compound's role in health and disease. researchgate.netresearchgate.net

Q & A

Q. What is the molecular structure of N-cis-11,14-eicosadienoyl ethanolamine, and how is it derived from related compounds?

this compound consists of a 20-carbon fatty acid (cis,cis-11,14-eicosadienoic acid) conjugated to ethanolamine via an amide bond. The parent fatty acid has the molecular formula C₂₀H₃₆O₂, with double bonds at positions 11 and 14 in the cis configuration (InChIKey: XSXIVVZCUAHUJO-HZJYTTRNSA-N) . Synthesis typically involves activating the carboxylic acid group of the fatty acid (e.g., via N-hydroxysuccinimide esters) for coupling with ethanolamine’s amine group. Methodological optimization includes controlling reaction pH and temperature to prevent isomerization of the cis double bonds .

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the cis configuration of double bonds (δ 5.3–5.4 ppm for protons, δ 127–130 ppm for carbons) and the amide linkage (δ 6.5–7.5 ppm for NH).

- Mass Spectrometry (MS): High-resolution LC-MS or GC-MS identifies the molecular ion peak (expected m/z ~363.5 for [M+H]⁺) and fragmentation patterns, distinguishing it from analogous ethanolamides .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide bond .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation of unsaturated bonds .

- Handling: Use gloves and eye protection; avoid contact with strong oxidizers (e.g., HNO₃, H₂SO₄) to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the cis configuration of double bonds impact the biological activity of this compound?

The cis configuration induces a bent molecular geometry, enhancing membrane fluidity and interaction with lipid-binding proteins (e.g., G protein-coupled receptors). Comparative studies with trans isomers reveal reduced binding affinity to cannabinoid receptors (CB1/CB2), suggesting stereoselectivity in signaling pathways . Experimental design should include cis-trans isomer controls and molecular dynamics simulations to validate conformational effects .

Q. What are the metabolic pathways involving this compound in microbial systems?

In Klebsiella pneumoniae and Vibrio alginolyticus, ethanolamine derivatives are metabolized via dedicated loci (e.g., eut operon) into acetyl-CoA and ammonia. The compound may serve as a nitrogen source under nutrient-limiting conditions, requiring enzymatic cleavage by amidases (e.g., FAAH) to release ethanolamine and the free fatty acid. Researchers should assay for ethanolamine dehydrogenase activity and monitor ammonia production via colorimetric assays (e.g., indophenol method) .

Q. How can thermal instability affect experimental outcomes with this compound?

Ethanolamine derivatives exhibit exothermic decomposition above 170°C, releasing toxic gases (e.g., NOₓ, CO). Differential scanning calorimetry (DSC) studies recommend maintaining reaction temperatures below 100°C and avoiding peroxides or nitrocellulose mixtures to prevent autocatalytic reactions . Include thermogravimetric analysis (TGA) in pre-experimental protocols to assess decomposition thresholds .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix Interference: Phospholipids and other ethanolamides co-elute in LC-MS. Use reverse-phase chromatography with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) for separation .

- Sensitivity: Derivatization with dansyl chloride enhances fluorescence detection limits (LOD < 1 nM) in tissue homogenates .

Q. How do contradictory data on ethanolamine toxicity inform safety protocols for this compound?

While ethanolamine itself has an IDLH of 30 ppm (animal studies), the amide form may exhibit lower volatility but similar irritancy. Conflicting data on dermal absorption (e.g., guinea pig LD₅₀ at 193 ppm) necessitate conservative exposure limits: use fume hoods, monitor airborne concentrations via OSHA-accredited methods (NIOSH 2007), and implement emergency rinsing protocols for spills .

Methodological Recommendations

- Synthetic Optimization: Employ Schlenk-line techniques to prevent oxidation during amide coupling .

- Ethical Compliance: Document thermal safety and toxicity data in institutional review board (IRB) submissions for animal studies .

- Data Validation: Cross-reference spectral data with the NIST Chemistry WebBook to confirm purity and isomer integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.